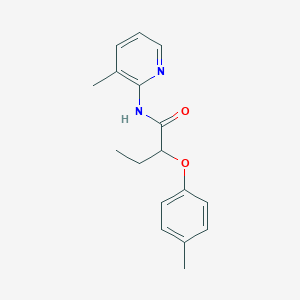
2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide
説明
2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a range of effects on the body, including increasing muscle mass and bone density. In
科学的研究の応用
2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its potential as a treatment for muscle wasting and osteoporosis. 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has been shown to increase muscle mass and bone density in animal models, and it is currently being studied in clinical trials for its potential as a treatment for these conditions.
In addition to its potential as a treatment for muscle wasting and osteoporosis, 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has also been studied for its potential as a performance-enhancing drug. It has been shown to increase muscle mass and strength in animal models, and it is currently being studied in clinical trials for its potential as a treatment for muscle wasting in cancer patients.
作用機序
The mechanism of action of 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide involves its selective binding to androgen receptors in the body. This binding activates the androgen receptor and leads to an increase in protein synthesis, which in turn leads to an increase in muscle mass and bone density. 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for muscle wasting and osteoporosis.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has a range of biochemical and physiological effects on the body. It has been shown to increase muscle mass and bone density, as well as to improve muscle strength and physical performance. 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for muscle wasting and osteoporosis.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide in lab experiments is its selective binding to androgen receptors. This allows researchers to study the effects of androgen receptor activation on muscle mass and bone density without the side effects associated with other androgenic compounds. However, one limitation of using 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide. One area of research is its potential as a treatment for muscle wasting and osteoporosis. Clinical trials are currently underway to study the safety and efficacy of 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide in these conditions. Another area of research is its potential as a performance-enhancing drug. However, it is important to note that the use of 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide as a performance-enhancing drug is currently prohibited in sports.
Conclusion
In conclusion, 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. Its selective binding to androgen receptors makes it a valuable tool for studying the effects of androgen receptor activation on muscle mass and bone density. While there are still limitations and potential risks associated with its use, 2-(4-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide shows promise as a treatment for muscle wasting and osteoporosis, and as a performance-enhancing drug. Further research is needed to fully understand its potential and limitations.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-15(21-14-9-7-12(2)8-10-14)17(20)19-16-13(3)6-5-11-18-16/h5-11,15H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTPMPMSWFFGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4652783.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)